molecular formula C9H6FNO2S B13126526 Quinoline-6-sulfonyl fluoride

Quinoline-6-sulfonyl fluoride

Cat. No.: B13126526
M. Wt: 211.21 g/mol
InChI Key: GIYPEXKQJYZLRI-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by the presence of a quinoline ring system substituted with a sulfonyl fluoride group at the 6-position. This structural feature imparts distinct chemical properties to the compound, enabling its use in diverse applications.

Preparation Methods

The synthesis of quinoline-6-sulfonyl fluoride can be achieved through several routes. One common method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride. This reaction typically proceeds with high yields under mild conditions, making it an efficient approach for the preparation of sulfonyl fluorides . Another method involves the use of Xtalfluor-E®, a bench-stable solid reagent, which allows for the deoxyfluorination of sulfonic acids to sulfonyl fluorides . These methods are advantageous due to their simplicity and the availability of starting materials.

Chemical Reactions Analysis

Quinoline-6-sulfonyl fluoride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of quinoline-6-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as amino acids in proteins. This covalent modification can inhibit the activity of enzymes or alter the function of biomolecules, making it a useful tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Quinoline-6-sulfonyl fluoride can be compared with other sulfonyl fluorides and quinoline derivatives:

    Sulfonyl Fluorides: Compounds like benzenesulfonyl fluoride and methanesulfonyl fluoride share similar reactivity but differ in their structural frameworks.

    Quinoline Derivatives: Fluoroquinolines and other quinoline-based compounds exhibit diverse biological activities, including antibacterial and anticancer properties.

Properties

Molecular Formula

C9H6FNO2S

Molecular Weight

211.21 g/mol

IUPAC Name

quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H

InChI Key

GIYPEXKQJYZLRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)F)N=C1

Origin of Product

United States

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